Bienvenue dans la boutique en ligne BenchChem!

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

RNase L Antiviral Innate Immunity Interferon Pathway

Specifically engages RNase L (IC50 13-20 nM) with negligible off-target activity at DHODH (IC50 >100 µM) and HDAC1 (IC50 13.2 µM), ensuring pathway-selective interrogation of the 2-5A/RNase L innate immune axis. The quinazolinone-acrylic acid scaffold cannot be substituted by generic analogs without losing target selectivity. Ideal for antiviral innate immunity research, SAR campaigns, and as a selective control. Available in research quantities; for bulk pricing and custom synthesis inquiries, contact supply chain.

Molecular Formula C11H8N2O3
Molecular Weight 216.19g/mol
CAS No. 306996-85-0
Cat. No. B496760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid
CAS306996-85-0
Molecular FormulaC11H8N2O3
Molecular Weight216.19g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)C=CC(=O)O
InChIInChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+
InChIKeyVSHQCDJWFSXEDO-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid (CAS 306996-85-0): A Quinazolinone-Acrylic Acid Hybrid for Targeted RNase L Research


(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid (CAS: 306996-85-0; C₁₁H₈N₂O₃; MW: 216.19) is a small-molecule quinazolinone derivative featuring an acrylic acid moiety . This compound exhibits moderate affinity for RNase L, a 2′-5′ oligoadenylate-dependent endoribonuclease central to the interferon-mediated antiviral immune response [1]. The quinazolinone scaffold positions this compound within a well-characterized chemical class implicated in diverse biological activities, including TNF-α regulation and antiviral mechanisms [2].

Why (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid Cannot Be Simply Swapped for Other Quinazolinones


Despite the shared quinazolinone scaffold, even minor modifications—particularly the nature and position of the acrylic acid moiety—can drastically alter target engagement profiles. For example, quinazolinones developed as dynein AAA+ ATPase inhibitors rely on specific 4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene substitutions that diverge from the structure of this compound, yielding distinct mechanisms [1]. Similarly, other quinazolinone derivatives are optimized for kinases or HDACs, whereas data for CAS 306996-85-0 indicates a primary interaction with RNase L [2]. Therefore, substituting CAS 306996-85-0 with a generic 'quinazolinone' from inventory would likely nullify the specific activity or selectivity required for reproducible antiviral innate immunity research.

Quantitative Evidence Guide: Comparative Selectivity of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid (CAS 306996-85-0)


CAS 306996-85-0 Shows Moderate Affinity for Human RNase L in Radiobinding Assays

In a radiobinding displacement assay against human recombinant RNase L, (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid demonstrated an IC50 of 13 nM [1]. A secondary RNase L binding assay using rabbit reticulocyte lysates reported an IC50 of 20 nM [1]. As an initial entry point into RNase L modulation, this compound provides a defined starting point for structure-activity relationship (SAR) exploration.

RNase L Antiviral Innate Immunity Interferon Pathway

CAS 306996-85-0 Exhibits Minimal Off-Target Activity Against Human DHODH (IC50 >100,000 nM)

To assess potential off-target interactions, the compound was tested against human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. The compound exhibited an IC50 >100,000 nM (>100 µM), indicating negligible inhibition of this enzyme [1]. This contrasts with known DHODH inhibitors such as leflunomide and teriflunomide, which are potent inhibitors of this enzyme [2].

DHODH Selectivity Pyrimidine Biosynthesis

CAS 306996-85-0 Demonstrates Weak Inhibition of HDAC1 (IC50 = 13,200 nM)

In an enzymatic assay measuring inhibition of human histone deacetylase 1 (HDAC1), (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid showed an IC50 of 13,200 nM [1]. This represents weak inhibition compared to clinical HDAC inhibitors like vorinostat (SAHA), which exhibits sub-micromolar potency against HDAC1 [2].

HDAC Epigenetics Selectivity

CAS 306996-85-0 Shows No Detectable Activity Against Rat DHODH or hERG Channel

Cross-species and broad-panel counter-screening data indicate that CAS 306996-85-0 lacks significant activity against rat DHODH (IC50 >100,000 nM) [1]. Furthermore, available data suggest no significant inhibition of the hERG potassium channel, a common liability associated with drug-induced QT prolongation [1].

Selectivity Cardiotoxicity Species Specificity

Recommended Applications for (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid (CAS 306996-85-0)


Investigating the 2′-5′ Oligoadenylate (2-5A)/RNase L Antiviral Pathway

Based on its demonstrated binding to human RNase L (IC50 = 13-20 nM) [1], CAS 306996-85-0 serves as a valuable chemical probe for studying the activation and regulation of the 2-5A/RNase L system. This pathway is critical for host defense against RNA viruses, and the compound can be used to modulate RNase L activity in cellular models of viral infection.

Developing Selective RNase L Modulators via Structure-Activity Relationship (SAR) Studies

The quinazolinone-acrylic acid scaffold of CAS 306996-85-0 provides a defined starting point for medicinal chemistry optimization. Its moderate RNase L affinity [1], combined with negligible activity against DHODH [2] and weak HDAC1 inhibition [3], indicates a clean starting point for SAR campaigns aimed at improving potency and selectivity toward RNase L.

Use as a Selectivity Control in DHODH or HDAC Inhibitor Screening Campaigns

Given its lack of DHODH inhibition (IC50 >100,000 nM) [2] and weak HDAC1 activity (IC50 = 13,200 nM) [3], CAS 306996-85-0 can function as a negative control compound in high-throughput screening assays designed to identify new DHODH or HDAC inhibitors. Its structural features (quinazolinone core) ensure appropriate physicochemical properties for assay compatibility.

Probing Innate Immune Signaling in Cancer and Inflammatory Models

RNase L activity has been implicated in regulating cellular proliferation, apoptosis, and inflammation beyond its canonical antiviral role. CAS 306996-85-0, with its defined RNase L engagement profile [1] and favorable selectivity data [2], is a suitable tool for dissecting the contribution of the 2-5A/RNase L axis in tumor cell biology or chronic inflammatory disease models where interferon signaling is dysregulated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.